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Magnesium oxide (MgO), a material with a wide direct band gap, is a subject of significant
interest in various scientific and technological fields, including optoelectronics and as a
protective layer in plasma displays. In its bulk, single-crystal form, MgO exhibits a band gap of
approximately 7.8 eV.[1][2] However, when fabricated as thin films, the observed band gap is
often considerably lower, a phenomenon attributed to factors such as deposition methodology,
film thickness, and the presence of defect states.[1][3] This technical guide provides an in-
depth exploration of the band gap of MgO thin films, summarizing key quantitative data,
detailing experimental protocols for its determination, and illustrating the interplay of influencing
factors.

Quantitative Analysis of MgO Thin Film Band Gaps

The band gap of MgO thin films is not a single, fixed value but is highly dependent on the
synthesis and processing conditions. The following table summarizes experimentally
determined band gap values from various studies, highlighting the influence of different

parameters.
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Note: The significant deviation of the thin film band gap from the bulk value of 7.8 eV is

primarily attributed to the presence of defect states, such as oxygen vacancies (F centers).[1]

These defects introduce energy levels within the band gap, effectively reducing it.

Experimental Protocols for Band Gap Determination

Several techniques are employed to measure the band gap of thin films. This section details

the methodologies for the most common approaches used for MgO.
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UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical

band gap of semiconductor thin films. The method relies on measuring the absorbance of light

by the film as a function of wavelength.

Methodology:

Sample Preparation: The MgO thin film, deposited on a transparent substrate (e.g., glass or
quartz), is placed in the sample holder of a UV-Vis spectrophotometer. A blank substrate is
used as a reference to subtract the substrate's absorbance.

Data Acquisition: The absorbance (A) or transmittance (T) spectrum of the film is recorded
over a specific wavelength range, typically from the UV to the near-IR region (e.g., 200-800
nm).

Calculation of Absorption Coefficient (a): The absorption coefficient is calculated from the
absorbance data using the Beer-Lambert law: a = 2.303 * (A/ d) where 'd" is the thickness of
the thin film.

Tauc Plot Analysis: The optical band gap (EQ) is determined using the Tauc relation, which
relates the absorption coefficient to the photon energy (hv): (ahv)*(1/n) = B(hv - Eg) where:

o his Planck's constant
o v is the frequency of the incident photon
o Bis a constant

o The exponent 'n' depends on the nature of the electronic transition. For direct band gap
materials like MgO, n = 1/2.

Band Gap Extrapolation: A Tauc plot is generated by plotting (ahv)? versus hv. The linear
portion of the plot is extrapolated to the energy axis (where (ahv)2 = 0). The intercept on the
energy axis gives the value of the optical band gap, Eg.[3]

Reflection Electron Energy Loss Spectroscopy (REELS)
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REELS is a surface-sensitive technique that can provide detailed information about the
electronic structure of a material, including its band gap and defect states. It is particularly
useful for distinguishing between surface and bulk electronic properties.

Methodology:

Sample Preparation: The MgO thin film sample is placed in an ultra-high vacuum (UHV)
chamber. The surface must be clean to obtain accurate results.

Electron Beam Incidence: A monochromatic beam of low-energy electrons (primary
electrons) is directed onto the sample surface.

Energy Loss Analysis: The electrons that are inelastically scattered from the surface are
collected, and their kinetic energy is analyzed. The energy lost by the primary electrons
corresponds to the energy required to excite electronic transitions in the material, such as
interband transitions.

Band Gap Determination: The onset of the energy loss spectrum, after accounting for the
elastic peak, corresponds to the energy required to excite an electron from the valence band
to the conduction band. This energy is taken as the band gap. By varying the primary
electron energy, one can probe different depths. Lower primary energies (e.g., 0.3 keV) are
more surface-sensitive, while higher energies (e.g., 3 keV) probe deeper into the bulk of the
film.[1]

Defect State Analysis: Peaks within the band gap region of the REELS spectrum can be
attributed to defect states, such as F centers (oxygen vacancies).[1]

Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in
polarization of light upon reflection from a sample. It is a powerful tool for determining thin film
properties, including thickness, refractive index (n), extinction coefficient (k), and the band gap.

[6]

Methodology:
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e Measurement: A beam of polarized light with a known polarization state is directed onto the
MgO thin film at a specific angle of incidence. The polarization state of the reflected light is
measured by an analyzer. This measurement is performed over a range of wavelengths. The
instrument measures the ellipsometric parameters, Psi (W) and Delta (A).

o Optical Modeling: An optical model of the sample is constructed, which typically consists of
the substrate, the MgO thin film layer, and potentially a surface roughness layer. The optical
properties of the MgO layer are described by a dispersion model (e.g., Tauc-Lorentz or
Cody-Lorentz).[7][8]

e Data Fitting: The unknown parameters in the model (e.g., layer thickness, and the
parameters of the dispersion model) are adjusted iteratively to minimize the difference
between the measured and the calculated W and A spectra.

o Band Gap Extraction: Once a good fit is achieved, the band gap (Eg) is obtained as one of
the parameters of the dispersion model. The extinction coefficient (k) spectrum, which is
related to light absorption, can also be extracted from the model, and the onset of absorption
can be used to determine the band gap, similar to the Tauc plot method.[8]

Visualizing Methodologies and Influences

To better understand the experimental processes and the factors affecting the band gap of
MgO thin films, the following diagrams are provided.
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Caption: Experimental workflow for determining the band gap of MgO thin films using UV-Vis

spectroscopy.
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Caption: Factors influencing the band gap of magnesium oxide thin films.

Conclusion

The band gap of magnesium oxide thin films is a critical parameter that is significantly
influenced by the fabrication process. Unlike the wide band gap of bulk MgO, thin films exhibit
a range of lower band gap values primarily due to the introduction of defect states during
growth. Understanding and controlling these factors are crucial for tailoring the optical and
electronic properties of MgO thin films for specific applications. The experimental techniques
outlined in this guide provide robust methods for the accurate characterization of the band gap,
enabling researchers to optimize their film properties for advanced materials and device
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b7909616?utm_src=pdf-body-img
https://www.benchchem.com/product/b7909616?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7909616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. pubs.aip.org [pubs.aip.org]

2. pubs.aip.org [pubs.aip.org]

3. Synthesis and Characterization of MgO Thin Films Obtained by Spray Technique for
Optoelectronic Applications - PMC [pmc.ncbi.nim.nih.gov]

e 4. researchgate.net [researchgate.net]

e 5.2024.sci-hub.se [2024.sci-hub.se]

e 6. Ellipsometry | Spectroscopic Ellipsometry | EAG Laboratories [eag.com]
e 7. mdpi.com [mdpi.com]

e 8. pubs.aip.org [pubs.aip.org]

» To cite this document: BenchChem. [Exploring the Band Gap of Magnesium Oxide Thin
Films: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-
oxide-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.aip.org/aip/adv/article/5/7/077167/22092/Band-gap-and-defect-states-of-MgO-thin-films
https://pubs.aip.org/aip/acp/article-pdf/1400/1/328/11704370/328_1_online.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618750/
https://www.researchgate.net/publication/358538051_Structural_and_Optical_Properties_of_MgO_Thin_Films_Prepared_by_Dip-Coating_Process_Effect_of_Thickness
https://2024.sci-hub.se/6349/40cdb71eda236da9c2eae3a9b6f6caae/10.1063@1.3663137.pdf
https://www.eag.com/techniques/spectroscopy/spectroscopic-ellipsometry/
https://www.mdpi.com/2079-6412/10/10/980
https://pubs.aip.org/avs/jva/article/29/4/041001/280099/Comparison-of-methods-to-determine-bandgaps-of
https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-oxide-thin-films
https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-oxide-thin-films
https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-oxide-thin-films
https://www.benchchem.com/product/b7909616#exploring-the-band-gap-of-magnesium-oxide-thin-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7909616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7909616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7909616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

